estradiol 17-O-sulfamate

Description

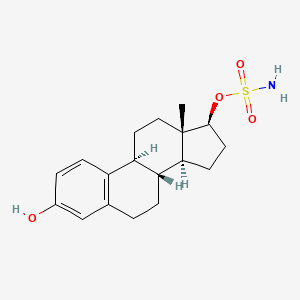

Estradiol 17-O-sulfamate is a synthetic derivative of 17β-estradiol, modified by the addition of a sulfamate (-OSO₂NH₂) group at the 17α position. This modification enhances its biological activity and pharmacokinetic properties, particularly in oncology and hormone-dependent diseases. The sulfamate group serves dual roles: it inhibits steroid sulfatase (STS), an enzyme critical in estrogen biosynthesis, and improves oral bioavailability by resisting first-pass metabolism . This compound is part of a broader class of microtubule disruptors inspired by 2-methoxyestradiol (2ME), with optimized derivatives like STX140 (bearing both 3-O- and 17-O-sulfamates) demonstrating potent anticancer effects in preclinical models .

Properties

Molecular Formula |

C18H25NO4S |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate |

InChI |

InChI=1S/C18H25NO4S/c1-18-9-8-14-13-5-3-12(20)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(19,21)22/h3,5,10,14-17,20H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,17+,18+/m1/s1 |

InChI Key |

NALROBPVVYUESB-ZBRFXRBCSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estradiol 17-O-sulfamate typically involves the sulfamation of estradiol. One common method includes the reaction of estradiol with sulfamoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Estradiol 17-O-sulfamate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Substitution: Substitution reactions involve the replacement of the sulfamate group with other functional groups, often using nucleophilic reagents.

Major Products: The major products formed from these reactions include estradiol, amines, and various substituted derivatives of estradiol .

Scientific Research Applications

Estradiol 17-O-sulfamate has a wide range of scientific research applications:

Mechanism of Action

Estradiol 17-O-sulfamate exerts its effects by inhibiting the enzyme steroid sulfatase. This enzyme is responsible for the hydrolysis of sulfate esters of steroids, which is a key step in the metabolism of estrogens and androgens . By inhibiting steroid sulfatase, this compound reduces the levels of active estrogens and androgens, thereby exerting its therapeutic effects . The molecular targets and pathways involved include the estrogen receptor pathway and the androgen receptor pathway .

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Sulfamate Derivatives

| Compound | STS IC₅₀ (nM) | CA II IC₅₀ (nM) | Antiproliferative Activity (NCI 60-cell line) |

|---|---|---|---|

| Estradiol 3-O-sulfamate | 0.2 | 56 | Inactive |

| This compound | 100 | 770 | Moderate |

| 2-MeOE2bisMATE (3,17-bis) | 0.5 | 169 | 18–87 nM (Mean Graph Midpoint) |

Bis-Sulfamates (3,17-O,O-Bis-sulfamates)

Bis-sulfamates combine 3-O- and 17-O-sulfamates, enhancing both STS inhibition and antiproliferative activity:

- 2-Substituted Bis-sulfamates : Compounds like 2-MeOE2bisMATE (IC₅₀ = 0.5 nM for STS) inhibit tubulin polymerization, mimicking 2ME’s microtubule-disrupting effects. They exhibit dual targeting, with mean graph midpoint values of 18–87 nM in the NCI 60-cell panel .

- Structural Insights : X-ray crystallography shows that 17-O-sulfamates in bis-derivatives bind CA II via zinc coordination, while 3-O-sulfamates dominate STS inhibition. This dual binding explains their multitargeted efficacy .

Ethynyl Estradiol Sulfates

Sulfation at the 3- vs. 17-position alters pharmacokinetics:

Table 2: Pharmacokinetic Parameters of Ethynyl Estradiol Sulfates

| Parameter | EE-3 | EE-17 |

|---|---|---|

| Half-life (h) | 4.2 | 8.5 |

| Volume of Distribution (L/kg) | 0.12 | 0.28 |

| Clearance (mL/min/kg) | 3.8 | 2.1 |

17α-Substituted Estradiol Derivatives

Hydrophobic substituents at the 17α position enhance STS inhibition:

- 17α-Benzyl/tert-Butylbenzyl Estradiols : These derivatives, when combined with 3-O-sulfamates, achieve IC₅₀ values <1 nM for STS. The hydrophobic groups stabilize enzyme-ligand interactions near the steroid D ring .

- Solid-Phase Syntheses: Libraries of 17α-piperazinomethyl estradiol sulfamates show >90% STS inhibition at 1 nM, rivaling clinical candidates like 17α-tert-butylbenzyl estradiol 3-O-sulfamate .

2-Substituted Estradiol Derivatives

2-Methoxy or 2-ethyl substituents enhance tubulin-binding antiproliferative effects:

- 2-MeOE2bisMATE: Combines 2-methoxy and bis-sulfamate groups, achieving dual STS/tubulin inhibition. In vivo, it reduces tumor growth in xenograft models by 70% at 10 mg/kg (oral) .

- Structural Hindrance : 2-Substituents force 17-O-sulfamates to bind CA II, as seen in crystallography, whereas 3-O-sulfamates dominate in unsubstituted analogs .

Q & A

Q. What experimental methodologies are essential for elucidating the primary mechanisms of action of estradiol 17-O-sulfamate in anticancer research?

Methodological Answer:

- Conduct steroid sulfatase (STS) inhibition assays using recombinant STS enzymes to quantify inhibition potency (IC50 values) .

- Evaluate antiproliferative activity via the NCI 60-cell-line panel to determine mean graph midpoint (MGM) values, ensuring dose-response validation across diverse cancer types .

- Pair in vitro findings with in vivo models (e.g., Lewis lung carcinoma or nude mouse xenografts) to assess tumor growth inhibition and antiangiogenic effects .

Q. How should researchers design synthesis protocols to optimize the biological activity of this compound derivatives?

Methodological Answer:

- Prioritize structure-activity relationship (SAR) studies by introducing substituents at the 2- or 3-positions of the steroid nucleus. For example, 2-methoxy or 2-ethyl groups enhance antiproliferative activity .

- Use bis-sulfamation (3,17-O,O-bis-sulfamates) to improve STS inhibition and cellular uptake, validated by comparative IC50 assays against monosulfamates .

Q. What in vitro and in vivo models are most appropriate for evaluating the multitargeted effects of this compound?

Methodological Answer:

- In vitro : Use carbonic anhydrase II (CA II) inhibition assays to study sulfamate-Zn<sup>2+</sup> coordination, complemented by X-ray crystallography to resolve binding modes .

- In vivo : Employ early-stage Lewis lung models for antiangiogenic activity and xenograft models (e.g., breast or ovarian cancer) to assess tumor growth suppression .

Advanced Research Questions

Q. How can structural data from X-ray crystallography resolve conflicting binding mode hypotheses for this compound?

Methodological Answer:

- Compare co-crystal structures of estradiol sulfamates with CA II (e.g., PDB ID 2X7T) to identify whether 3-O- or 17-O-sulfamate groups coordinate with the active site Zn<sup>2+</sup>. Adjust residue numbering to conform to CA II conventions for accurate cross-study comparisons .

- Validate findings using molecular docking simulations to assess steric hindrance from 2-substituents, which may force 17-O-sulfamate binding .

Q. What strategies address contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer:

- Perform pharmacokinetic studies to evaluate bioavailability, metabolism, and tissue distribution. For example, poor oral absorption may explain reduced in vivo activity despite strong in vitro STS inhibition .

- Use metabolite profiling (e.g., LC-MS) to identify active or inactive derivatives formed in vivo .

Q. How can researchers differentiate between tubulin-binding and carbonic anhydrase-mediated mechanisms in this compound’s antiproliferative effects?

Methodological Answer:

Q. What analytical techniques are critical for characterizing sulfamate-protein interactions in estradiol derivatives?

Methodological Answer:

Q. How should researchers design studies to evaluate the dual targeting of STS and CA II by this compound derivatives?

Methodological Answer:

- Use dual-enzyme inhibition assays to measure IC50 values against STS and CA II in parallel. Prioritize bis-sulfamates with 2-substituents, which show enhanced dual activity .

- Apply synergy analysis (e.g., Chou-Talalay method) to determine whether STS/CA II co-inhibition produces additive or synergistic effects in cell viability assays .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Methodological Answer:

Q. How can researchers validate the clinical relevance of preclinical findings for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.